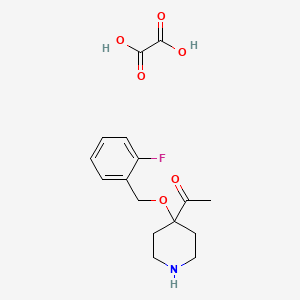

4-(1-Oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate

Cat. No. B8272622

Key on ui cas rn:

88144-28-9

M. Wt: 341.33 g/mol

InChI Key: GZRSDOVAZDANHY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04577026

Procedure details

The compound 1-acetyl-4-ethynyl-4-(2-fluorophenylmethoxy)piperidine (262 g; 950 mmole) was dissolved in 1600 ml of methanol:water (1:1) in a 3-necked round bottomed flask equipped with mechanical stirrer, thermometer, reflux condenser and nitrogen line. A solution of 180 ml of concentrated sulfuric acid dissolved in 200 ml of water was added to the stirred solution. The mixture was heated to reflux and stirred at that temperature for 3 hrs. Hydrolysis of the acetyl function was monitored by infra-red spectra of aliquots of the reaction. The reaction mixture was cooled and 73 g of mercuric sulfate was added and the temperature was raised to reflux again. Hydrolysis to the ketone was monitored by infra-red spectra as well. After 3 hrs, at reflux, the reaction was determined to be complete. The mixture was cooled and filtered. The filtrate was made basic (pH=8.5) with 50% sodium hydroxide and was extracted several times with chloroform. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was removed under vacuum and the residue was chromatographed on 500 g of alumina packed in ether. The compound was eluted with ether:ethanol (1:1) with the collection of 125 ml fractions. Those containing the material (6-24) were combined and the oxalate salt was precipitated, which was filtered, washed with anhydrous ether and dried (42 g, 123 mmole, 13% yield). A 7 g sample was recrystallized from ethanol resulting in 2 g of 4-(1-oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate in the first crop. This material appears pure by thin layer chromatography on silica gel in chloroform:methanol (9:1), Rf =0.30 and hexane:THF (1:1), Rf =0.10. MS (ci MH+ =252), NMR-DMSO-d6 and IR-KBr are consistent with the structure, m.p.=154°-155° C.

Quantity

262 g

Type

reactant

Reaction Step One

[Compound]

Name

acetyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

mercuric sulfate

Quantity

73 g

Type

reactant

Reaction Step Four

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

13%

Identifiers

|

REACTION_CXSMILES

|

C([N:4]1[CH2:9][CH2:8][C:7]([C:19]#[CH:20])([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[CH2:6][CH2:5]1)(=O)C.S(=O)(=O)(O)[OH:22].[CH3:26][OH:27].[OH2:28]>O>[C:11]([OH:10])(=[O:22])[C:26]([OH:28])=[O:27].[O:22]=[C:19]([C:7]1([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1)[CH3:20] |f:2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

262 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N1CCC(CC1)(OCC1=C(C=CC=C1)F)C#C

|

|

Name

|

|

|

Quantity

|

1600 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO.O

|

Step Two

|

Name

|

|

|

Quantity

|

180 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

acetyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

mercuric sulfate

|

|

Quantity

|

73 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ketone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at that temperature for 3 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the stirred solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was monitored by infra-red spectra of aliquots of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature was raised

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux again

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 3 hrs

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted several times with chloroform

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was chromatographed on 500 g of alumina

|

WASH

|

Type

|

WASH

|

|

Details

|

The compound was eluted with ether:ethanol (1:1) with the collection of 125 ml fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oxalate salt was precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

which was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with anhydrous ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried (42 g, 123 mmole, 13% yield)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 7 g sample was recrystallized from ethanol resulting in 2 g of 4-(1-oxoethyl)-4-(2-fluorophenylmethoxy)piperidine oxalate in the first crop

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C(=O)O)(=O)O.O=C(C)C1(CCNCC1)OCC1=C(C=CC=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 13% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |